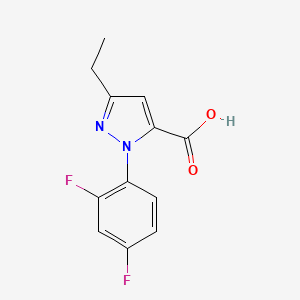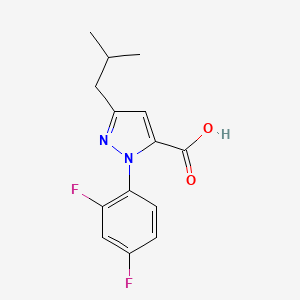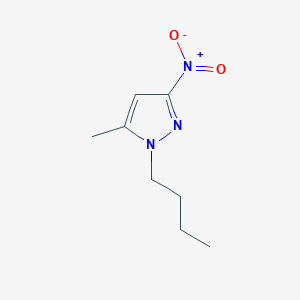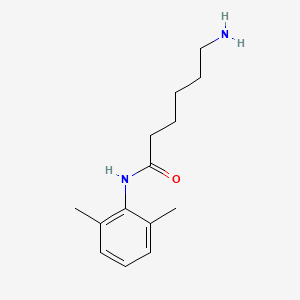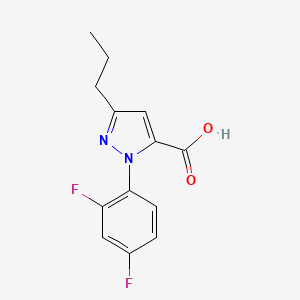
1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid
描述
1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid, also known as DPP-4 inhibitor, is a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the breakdown of incretin hormones. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin hormones, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glycemic control.
作用机制
The mechanism of action of 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors involves the inhibition of the enzyme 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid, which is responsible for the breakdown of incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake and stimulate insulin secretion and reduce glucagon secretion. By inhibiting 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid, 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors increase the levels of incretin hormones, leading to improved glycemic control.
Biochemical and Physiological Effects:
1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors have several biochemical and physiological effects, including increased insulin secretion, reduced glucagon secretion, delayed gastric emptying, and improved beta-cell function. These effects contribute to improved glycemic control and may also have beneficial effects on cardiovascular outcomes, kidney function, and beta-cell function.
实验室实验的优点和局限性
1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors have several advantages for lab experiments, including their specificity for 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid and their low toxicity. However, 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors may also have limitations, such as their potential for off-target effects and their variability in potency and selectivity.
未来方向
For research on 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors include the development of more potent and selective inhibitors, the identification of new targets for 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibition, and the investigation of the long-term effects of 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors on cardiovascular outcomes, kidney function, and beta-cell function. In addition, further research is needed to elucidate the molecular mechanisms underlying the beneficial effects of 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors and to identify biomarkers that can predict response to treatment.
科学研究应用
1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors have been extensively studied for their efficacy and safety in the treatment of type 2 diabetes. Numerous clinical trials have demonstrated that 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors are effective in reducing HbA1c levels and improving glycemic control, with a low risk of hypoglycemia and weight gain. In addition, 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors have been shown to have beneficial effects on cardiovascular outcomes, kidney function, and beta-cell function.
属性
IUPAC Name |
2-(2,4-difluorophenyl)-5-propylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c1-2-3-9-7-12(13(18)19)17(16-9)11-5-4-8(14)6-10(11)15/h4-7H,2-3H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPJRGWZIISDHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B3202075.png)
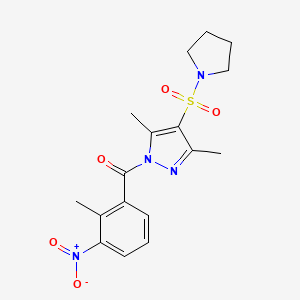
![1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B3202083.png)


![6-Trifluoromethyl-1,2,3,4-tetrahydro-pyrrolo[1,2-A]pyrazine](/img/structure/B3202095.png)


